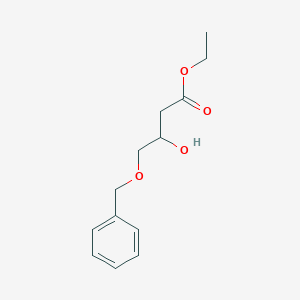

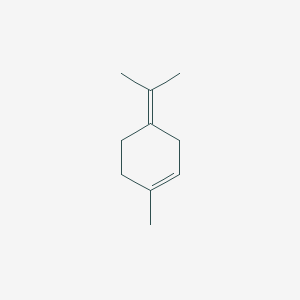

2-amino-3-(2,3-dimethylphenyl)propanoic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

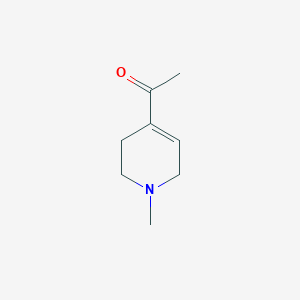

2-amino-3-(2,3-dimethylphenyl)propanoic Acid, also known as leucine methyl ester, is a non-proteinogenic amino acid that is commonly used in scientific research. It is a derivative of the essential amino acid leucine and is often used as a building block for peptide synthesis.

Scientific Research Applications

Structural Analysis and Crystallography :

- The compound has been studied for its amide segment structure and molecular packing in two-dimensional arrays via hydrogen bonds (Gowda et al., 2009).

- Research on 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, closely related to the compound , has involved X-ray diffraction analysis to determine crystal structures and conformations (Nitek et al., 2020).

Synthesis and Chemical Modification :

- Studies have explored the synthesis of related compounds, like 2-(2,4-Dimethylphenoxy)propionic acid, and their transformation into other chemical entities (Hogale et al., 1995).

- The role of similar compounds as donor ligands in organotin(IV) derivatives has been investigated, highlighting their structural characterization and potential biological applications (Shahzadi et al., 2005).

Physical Properties and Applications :

- Research on aqueous solutions of diamines and ternary mixtures, closely related to 2-amino-3-(2,3-dimethylphenyl)propanoic Acid, aims to provide data for their use in acidic gases separation processes, focusing on physical properties like density and viscosity (Blanco et al., 2017).

Pharmacological Research :

- The compound has been examined for its binding affinity and antagonist activity for specific receptors, highlighting its potential in drug design and pharmacokinetics (Asada et al., 2010).

- Studies have also been conducted on the polymorphism and spectroscopic characterization of related compounds, like mefenamic acid, to understand their structural and morphological features (Cunha et al., 2014).

Material Science and Engineering :

- The modification of poly vinyl alcohol/acrylic acid hydrogels with amine compounds, including those structurally related to this compound, has been explored for potential medical applications (Aly et al., 2015).

Astrobiology and Origin of Life :

- Research on meteoritic amino acids, including those structurally similar to this compound, has implications for understanding asymmetric influences on organic chemical evolution before the origin of life (Cronin et al., 1997).

Mechanism of Action

Target of Action

The primary targets of 2-amino-3-(2,3-dimethylphenyl)propanoic acid are currently unknown. The compound is a derivative of phenylalanine, suggesting that it may interact with biological systems in a similar manner

Mode of Action

As a phenylalanine derivative, it may interact with its targets in a similar manner to other amino acids . . More research is needed to elucidate these mechanisms .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given its structural similarity to phenylalanine, it may be involved in similar biochemical pathways .

Result of Action

As a derivative of phenylalanine, it may have similar effects on protein synthesis and other cellular processes .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect its action . More research is needed to elucidate these influences.

Biochemical Analysis

Cellular Effects

It is speculated that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound is stable under normal conditions .

Dosage Effects in Animal Models

The effects of different dosages of 2-amino-3-(2,3-dimethylphenyl)propanoic Acid in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable .

Metabolic Pathways

It is speculated that this compound may interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is speculated that this compound may interact with various transporters or binding proteins, potentially affecting its localization or accumulation .

Subcellular Localization

It is speculated that this compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Properties

IUPAC Name |

2-amino-3-(2,3-dimethylphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-7-4-3-5-9(8(7)2)6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOOQLMVNYYJZEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CC(C(=O)O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90393150 |

Source

|

| Record name | 2-amino-3-(2,3-dimethylphenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103855-82-9 |

Source

|

| Record name | 2-amino-3-(2,3-dimethylphenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(Methoxycarbonyl)phenyl]benzoic acid](/img/structure/B10126.png)

![(3r)-3-Hydroxy-5-{[(R)-Hydroxy(Phosphonooxy)phosphoryl]oxy}-3-Methylpentanoic Acid](/img/structure/B10145.png)